3-(2-METHOXYPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
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Overview
Description
3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one with appropriate alkylating agents . The reaction typically requires the presence of a base, such as potassium hydroxide, to facilitate the formation of the spiro linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The spiro structure imparts unique physical properties, making it suitable for use in advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Compared to other spiro compounds, 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) stands out due to its unique combination of functional groups and spiro linkage. Similar compounds include:
3-Benzylspiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one: This compound shares the spiro structure but differs in its substituents, leading to different chemical and biological properties.
3-(2-Methoxyphenyl)-2-(pentylsulfanyl)-3H-spiro(benzo[h]quinazoline-5,1’-cyclohexan)-4(6H)-one: Another similar compound with variations in the sulfanyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C27H26N2O2S |
---|---|
Molecular Weight |
442.6g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H26N2O2S/c1-3-17-32-26-28-24-20-12-6-5-11-19(20)18-27(15-9-4-10-16-27)23(24)25(30)29(26)21-13-7-8-14-22(21)31-2/h1,5-8,11-14H,4,9-10,15-18H2,2H3 |
InChI Key |
GYIIWBFUWQUOAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#C |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#C |
Origin of Product |
United States |
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